molecular formula C14H17NO2 B116106 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione CAS No. 144128-70-1

5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione

Cat. No. B116106
Key on ui cas rn: 144128-70-1
M. Wt: 231.29 g/mol
InChI Key: WANNTJAQMZXABU-UHFFFAOYSA-N
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Patent
US07598384B2

Procedure details

In close analogy to (Baraldi, P. G.; Simoni, D.; Manfredini, S.; Synthesis 1983, (11) 902-903) 5-(4-dimethylamino-phenyl)-cyclohexane-1,3-dione was reacted with ammonium acetate to give the title compound as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][C:13](=O)[CH2:12][C:11](=[O:16])[CH2:10]2)=[CH:5][CH:4]=1.C([O-])(=O)C.[NH4+:22]>>[NH2:22][C:13]1[CH2:14][CH:9]([C:6]2[CH:7]=[CH:8][C:3]([N:2]([CH3:17])[CH3:1])=[CH:4][CH:5]=2)[CH2:10][C:11](=[O:16])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C=C1)C1CC(CC(C1)=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(CC(C1)C1=CC=C(C=C1)N(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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